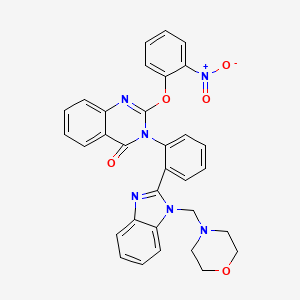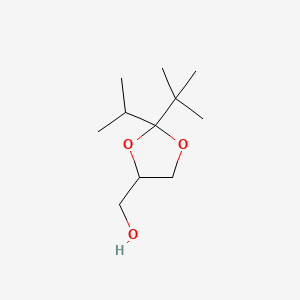
2-t-Butyl-2-isopropyl-1,3-dioxolane-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-t-Butyl-2-isopropyl-1,3-dioxolane-4-methanol is a complex organic compound belonging to the class of cyclic acetals, specifically 1,3-dioxolanes. This compound features a five-membered ring structure with a hydroxyl group attached to the fourth carbon atom. It is known for its stability and versatility in various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Acetalization Reaction: The compound can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brønsted or Lewis acid catalyst. A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, with continuous removal of water using a Dean-Stark apparatus.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale acetalization reactions, often using more efficient and chemoselective catalysts like zirconium tetrachloride (ZrCl4) under mild reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions using strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the hydroxyl group, often involving nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, chromium trioxide (CrO3).
Reduction: LiAlH4, NaBH4.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids or ketones.
Reduction Products: Alcohols or other reduced derivatives.
Substitution Products: Substituted dioxolanes or other functionalized derivatives.
Scientific Research Applications
2-t-Butyl-2-isopropyl-1,3-dioxolane-4-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.
Biology: The compound can be employed in the study of enzyme mechanisms and inhibition.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2-t-Butyl-2-isopropyl-1,3-dioxolane-4-methanol exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The hydroxyl group can act as a nucleophile or electrophile, depending on the reaction conditions.
Pathways: The compound can participate in various biochemical pathways, including those involved in metabolism and synthesis of other compounds.
Comparison with Similar Compounds
2-t-Butyl-2-isopropyl-1,3-dioxolane-4-methanol is unique due to its specific structural features and stability. Similar compounds include other cyclic acetals and dioxolanes, such as 1,3-dioxane and 1,3-dioxolane derivatives. These compounds share similar reactivity patterns but differ in their substituents and functional groups, leading to different applications and properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
5694-75-7 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(2-tert-butyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C11H22O3/c1-8(2)11(10(3,4)5)13-7-9(6-12)14-11/h8-9,12H,6-7H2,1-5H3 |
InChI Key |
ZQKFYBJMYPQDRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(OCC(O1)CO)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


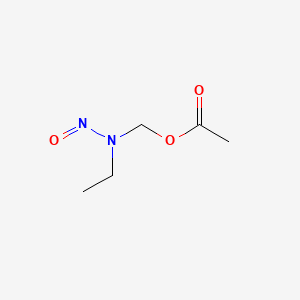
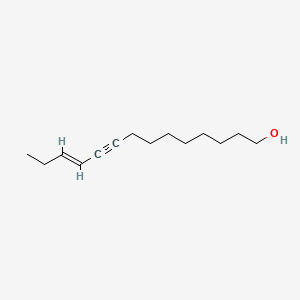
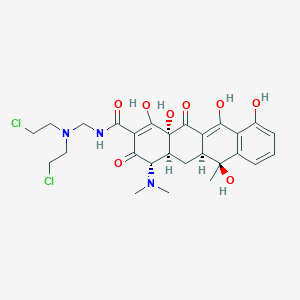
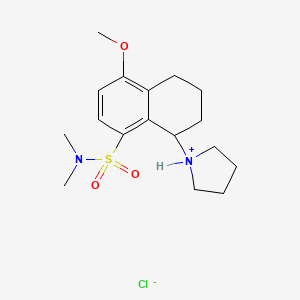
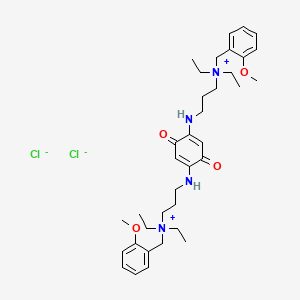
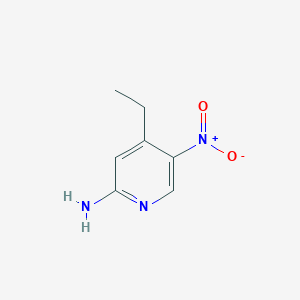
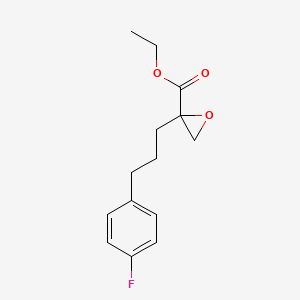
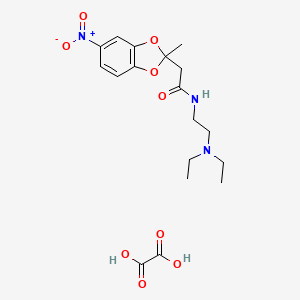
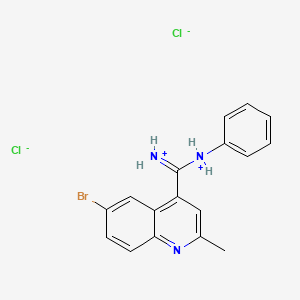
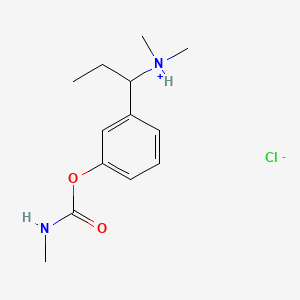
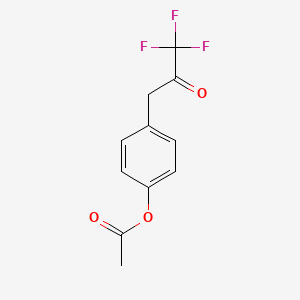
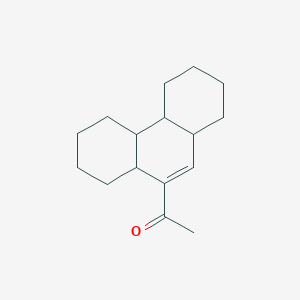
![Tetrahydro-2,2-dimethyl-4-[[methyl(1-methylethyl)amino]methyl]-2H-pyran-4-OL](/img/structure/B15347030.png)
